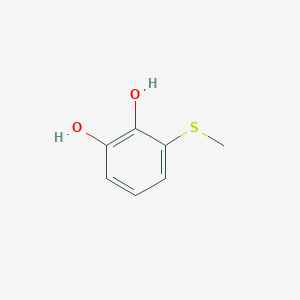
3-(Methylthio)catechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)catechol, also known as 3-Methylthiocatechol or 3-MTC, is a naturally occurring compound found in some plants and animals. It is a catechol derivative with a sulfur atom attached to the methyl group at the 3-position. This compound has gained attention for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)catechol is not fully understood, but it is believed to work by scavenging free radicals and preventing them from damaging cells. It may also work by activating various antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(Methylthio)catechol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance the immune system. It may also have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Methylthio)catechol in lab experiments is its natural origin, which makes it a safer alternative to synthetic antioxidants. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(Methylthio)catechol. One area of interest is its potential use in the development of new drugs or supplements for the prevention or treatment of oxidative stress-related diseases. Another area of interest is its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Métodos De Síntesis
3-(Methylthio)catechol can be synthesized through various methods, including the reaction of 3-methylcatechol with hydrogen sulfide gas or the reaction of 3-methylcatechol with sodium sulfide in the presence of a catalyst. Another method involves the oxidation of 2-(methylthio)phenol using potassium permanganate.
Aplicaciones Científicas De Investigación
3-(Methylthio)catechol has been studied for its potential use in various scientific research applications. One of the main areas of interest is its role as a natural antioxidant. Research has shown that 3-MTC has antioxidant properties that can help protect cells from oxidative damage caused by free radicals. This makes it a potential candidate for use in the development of new drugs or supplements that can help prevent or treat oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
103931-15-3 |
|---|---|
Nombre del producto |
3-(Methylthio)catechol |
Fórmula molecular |
C7H8O2S |
Peso molecular |
156.2 g/mol |
Nombre IUPAC |
3-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
Clave InChI |
SKTUJGHAQHSAEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1O)O |
SMILES canónico |
CSC1=CC=CC(=C1O)O |
Otros números CAS |
103931-15-3 |
Sinónimos |
3-(methylthio)catechol 3-MTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



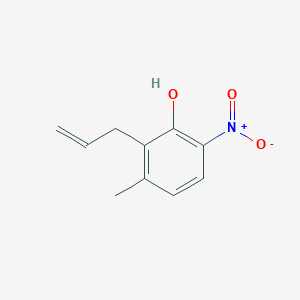
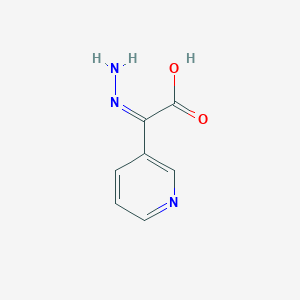
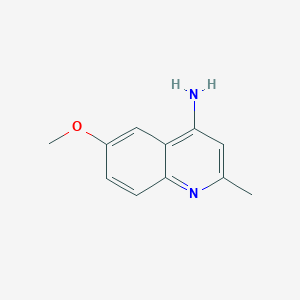

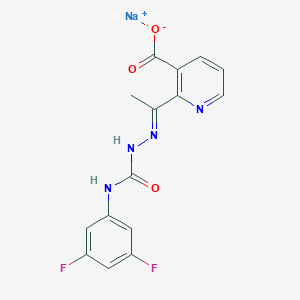
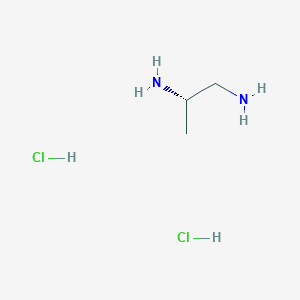
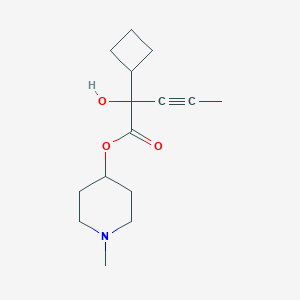
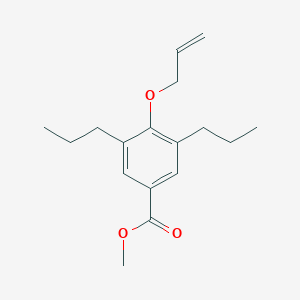
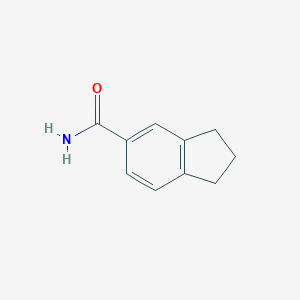
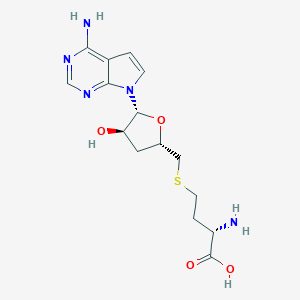
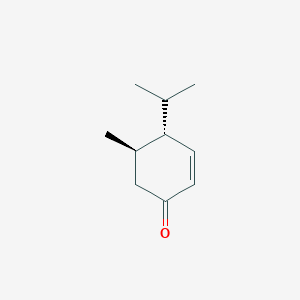
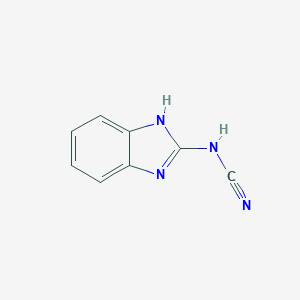
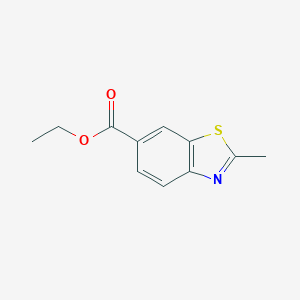
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)